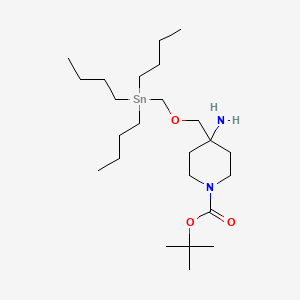
tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is notable for its unique structure, which includes a piperidine ring substituted with an amino group, a tert-butyl ester, and a tributylstannylmethoxymethyl group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-amino-1-piperidinecarboxylate with tributylstannylmethanol under specific conditions . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The tributylstannyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tributylstannyl group can participate in organometallic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: Lacks the tributylstannylmethoxymethyl group, making it less versatile in organometallic reactions.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of the tributylstannyl group, which affects its reactivity and applications.
The unique combination of functional groups in this compound makes it particularly useful in specialized synthetic applications.
Eigenschaften
CAS-Nummer |
1688652-64-3 |
|---|---|
Molekularformel |
C24H50N2O3Sn |
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
tert-butyl 4-amino-4-(tributylstannylmethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N2O3.3C4H9.Sn/c1-11(2,3)17-10(15)14-7-5-12(13,6-8-14)9-16-4;3*1-3-4-2;/h4-9,13H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
XZUSOLFDFJLEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)COCC1(CCN(CC1)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-(dodecyloxy)anilino]-2-oxoethyl}-1-hydroxy-N-methyl-2-naphthamide](/img/structure/B15088189.png)

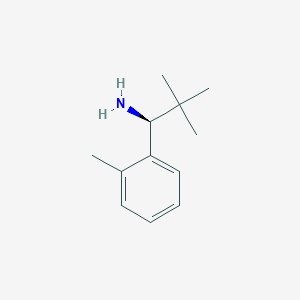
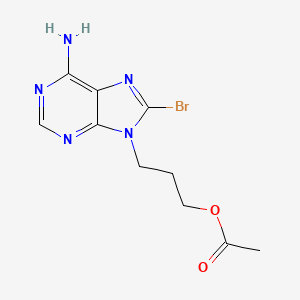
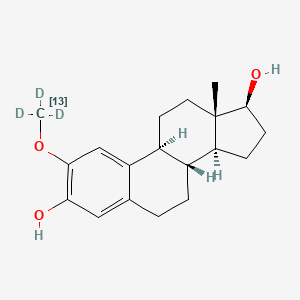
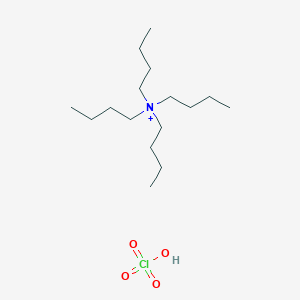



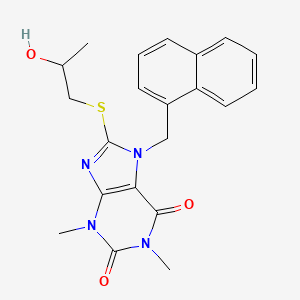
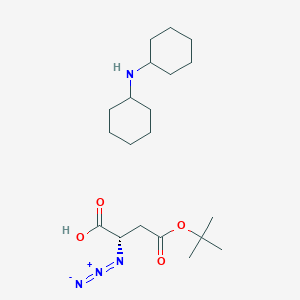
![(5E)-5-(3,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15088241.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B15088245.png)
